molecular formula C19H18BrN3O B14151235 2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide CAS No. 491830-78-5

2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

Cat. No.: B14151235
CAS No.: 491830-78-5
M. Wt: 384.3 g/mol
InChI Key: ZNFYAUWCGJSPSW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide is an organic compound that features a bromophenyl group, a pyrazolyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide typically involves the reaction of 4-bromobenzyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring, followed by acylation with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide is unique due to its combination of a bromophenyl group, a pyrazolyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

491830-78-5

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18BrN3O/c1-14-2-4-16(5-3-14)13-23-11-10-18(22-23)21-19(24)12-15-6-8-17(20)9-7-15/h2-11H,12-13H2,1H3,(H,21,22,24)

InChI Key

ZNFYAUWCGJSPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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